molecular formula C5H10ClNO2 B571818 3-Methylazetidine-3-carboxylic acid hydrochloride CAS No. 1365411-50-2

3-Methylazetidine-3-carboxylic acid hydrochloride

Cat. No. B571818
M. Wt: 151.59
InChI Key: GBMOOQLNJBNTKG-UHFFFAOYSA-N
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Description

3-Methylazetidine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H10ClNO2 . It is a derivative of azetidine, a four-membered heterocyclic compound with one nitrogen atom . This compound can be used to prepare inhibitors of human glycogen phosphorylase, which can be used to treat conditions such as hyperglycemia, hyperinsulinemia, hyperlipidemia, insulin resistance, or tissue ischemia .


Molecular Structure Analysis

The molecular structure of 3-Methylazetidine-3-carboxylic acid hydrochloride consists of a four-membered azetidine ring with a carboxylic acid group and a methyl group attached to the same carbon atom . The presence of the carboxylic acid group makes this compound acidic, and the presence of the methyl group increases its lipophilicity .


Physical And Chemical Properties Analysis

3-Methylazetidine-3-carboxylic acid hydrochloride is a solid at room temperature . It has a molecular weight of 151.59 . It is hygroscopic, meaning it absorbs moisture from the air .

Scientific Research Applications

Synthesis and Structural Properties

  • Synthesis of Novel Azetidine Analogs : The research by Soriano, Podraza, and Cromwell (1980) demonstrated the synthesis of 2-carboxy-4-methylazetidine, an isomeric analog of dl-proline. This process involved the reaction of α,β-dibromo carbonyl ester with benzylamine, followed by hydrolysis and catalytic hydrogenation to yield 2-carboxy-4-methylazetidine (Soriano, Podraza, & Cromwell, 1980).

  • Role in Peptide Isosteres : Glawar et al. (2013) reported on the synthesis of 3‐hydroxyazetidine carboxylic acids from D-glucose. These compounds, including 3-methylazetidine derivatives, were proposed as valuable components in peptides for medicinal chemistry, offering new peptide isosteres (Glawar et al., 2013).

Medicinal Chemistry Applications

  • Glycosidase Inhibitory Activity : Lawande et al. (2015) synthesized polyhydroxylated azetidine iminosugars, including 3-hydroxy-N-methylazetidine-2-carboxylic acid, from D-glucose. These compounds showed significant inhibitory activity against glycosidase enzymes, highlighting their potential in medicinal chemistry (Lawande et al., 2015).

  • Antibacterial Agents : Frigola et al. (1995) explored the synthesis and properties of 7-azetidinylquinolones containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. These compounds exhibited significant antibacterial activity, influenced by the absolute stereochemistry of the azetidine and oxazine rings (Frigola et al., 1995).

Synthesis of Functionalized Azetidines

  • Development of Novel Azetidines : Stankovic et al. (2012) investigated the synthesis of 1-t-Butyl- and 1-(4-methylbenzyl)-3-bromo-3-methylazetidines. This work provided a pathway for accessing novel 3-functionalized azetidines, including 3-methylazetidine derivatives, for potential applications in chemical synthesis (Stankovic, D’hooghe, Tehrani, & Kimpe, 2012).

Safety And Hazards

This compound is classified as a warning under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-methylazetidine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2.ClH/c1-5(4(7)8)2-6-3-5;/h6H,2-3H2,1H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBMOOQLNJBNTKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNC1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methylazetidine-3-carboxylic acid hydrochloride

CAS RN

1365411-50-2
Record name 3-methylazetidine-3-carboxylic acid hydrochloride
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